molecular formula C₃₃H₅₄N₂O₄ B152141 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate CAS No. 13529-31-2

2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate

Cat. No.: B152141
CAS No.: 13529-31-2
M. Wt: 542.8 g/mol
InChI Key: CSXHRHGXNQSNQW-ZZZJANDJSA-N
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Description

2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate is a synthetic steroid derivative This compound is known for its complex structure, which includes multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Functional Group Protection: Protecting the hydroxyl groups to prevent unwanted reactions.

    Piperidinylation: Introducing piperidine groups at the 2beta and 16beta positions using piperidine and a suitable activating agent.

    Acetylation: Acetylating the hydroxyl groups at the 3alpha and 17beta positions to form diacetate esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction would regenerate the original hydroxyl groups.

Scientific Research Applications

2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate has several scientific research applications:

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to steroid receptors and modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diol: Lacks the diacetate groups.

    5alpha-Androstane-3alpha,17beta-diol: Lacks the piperidinyl groups.

    Pancuronium Bromide: A related compound used as a muscle relaxant.

Uniqueness

2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54N2O4/c1-22(36)38-30-19-24-11-12-25-26(33(24,4)21-29(30)35-17-9-6-10-18-35)13-14-32(3)27(25)20-28(31(32)39-23(2)37)34-15-7-5-8-16-34/h24-31H,5-21H2,1-4H3/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXHRHGXNQSNQW-ZZZJANDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133509
Record name Androstane-3,17-diol, 2,16-di-1-piperidinyl-, 3,17-diacetate, (2β,3α,5α,16β,17β)-
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Molecular Weight

542.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13529-31-2
Record name Androstane-3,17-diol, 2,16-di-1-piperidinyl-, 3,17-diacetate, (2β,3α,5α,16β,17β)-
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Record name 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate
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Record name Androstane-3,17-diol, 2,16-di-1-piperidinyl-, 3,17-diacetate, (2β,3α,5α,16β,17β)-
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Record name 13529-31-2
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Record name 2.BETA.,16.BETA.-BIS(PIPERIDIN-1-YL)-5.ALPHA.-ANDROSTANE-3.ALPHA.,17.BETA.-DIYL DIACETATE
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